molecular formula C13H15ClF3NO B2439285 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 2197062-24-9

6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B2439285
CAS No.: 2197062-24-9
M. Wt: 293.71
InChI Key: CPOXWWFLVUKUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a trifluoromethylation reaction. The final step involves the conversion to the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and trifluoromethyl-containing compounds, such as:

  • 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine]
  • 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-pyrrolidine]
  • 6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-morpholine]

Uniqueness

6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride is unique due to its specific combination of a trifluoromethyl group and a spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO.ClH/c14-13(15,16)9-1-2-10-11(7-9)18-8-12(10)3-5-17-6-4-12;/h1-2,7,17H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOXWWFLVUKUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=C2C=CC(=C3)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.